3,5-Diphenylbenzo[c]isoxazole
Overview
Description
3,5-Diphenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenylbenzo[c]isoxazole typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base. One efficient method reported involves base-catalyzed condensation reactions using water as a solvent instead of chloroform . Another approach includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable methods such as solvent-free synthesis under ball-milling conditions have been developed, allowing the synthesis of 3,5-isoxazoles in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: Reaction with hydrogen peroxide to form drug-like compounds containing amide groups.
Substitution: Reaction with 4-bromobenzonitrile in the presence of a palladium chloride catalyst to form 3,4,5-trisubstituted isoxazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide.
Substitution: Palladium chloride catalyst.
Major Products
Oxidation: Amide-containing compounds.
Substitution: 3,4,5-Trisubstituted isoxazoles.
Scientific Research Applications
3,5-Diphenylbenzo[c]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diphenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenylisoxazole: Similar structure but lacks the benzo[c] ring.
3,5-Diphenyl-4,5-dihydroisoxazole: Contains a saturated ring structure.
Uniqueness
3,5-Diphenylbenzo[c]isoxazole is unique due to its fused benzo[c] ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This structural feature can enhance its stability, reactivity, and potential biological activities .
Properties
IUPAC Name |
3,5-diphenyl-2,1-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)19(21-20-18)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGIUFUQVYNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572866 | |
Record name | 3,5-Diphenyl-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69751-73-1 | |
Record name | 3,5-Diphenyl-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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